

# 2-Methoxy-3-(trifluoromethyl)benzaldehyde as a synthetic building block

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 2-Methoxy-3-(trifluoromethyl)benzaldehyde |
| Cat. No.:      | B1592305                                  |

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An In-depth Technical Guide to **2-Methoxy-3-(trifluoromethyl)benzaldehyde** as a Synthetic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting materials is a pivotal decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. **2-Methoxy-3-(trifluoromethyl)benzaldehyde** has emerged as a highly valuable and versatile building block. Its utility stems from the unique and synergistic interplay of its constituent functional groups: the aldehyde, the ortho-methoxy group, and the meta-trifluoromethyl group.

The trifluoromethyl (-CF<sub>3</sub>) group is a cornerstone of contemporary drug design, prized for its ability to enhance crucial pharmacokinetic properties. Its strong electron-withdrawing nature and steric bulk can increase metabolic stability by blocking sites of oxidation, while its lipophilicity can improve membrane permeability and binding affinity.<sup>[1][2]</sup> The methoxy (-OCH<sub>3</sub>) group, an electron-donating substituent, and the aldehyde, a key reactive handle, complete a trifecta of functionality. This arrangement allows for a wide array of chemical transformations.

This guide provides a comprehensive technical overview of **2-Methoxy-3-(trifluoromethyl)benzaldehyde**, detailing its physicochemical properties, electronic reactivity, and core applications in synthesis. It is designed to serve as a practical resource for scientists leveraging this powerful intermediate to construct complex and high-value molecules.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory. The data below provides a reference for the identification, handling, and characterization of **2-Methoxy-3-(trifluoromethyl)benzaldehyde**.

Table 1: Compound Properties and Identifiers

| Property                       | Value   | Source              |
|--------------------------------|---|---------------------|
| CAS Number                     | <b>1000339-54-7</b>   | <a href="#">[3]</a> |
| Molecular Formula              | C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub> | <a href="#">[3]</a> |
| Molecular Weight               | 204.15 g/mol  | <a href="#">[3]</a> |
| Synonym                        | 3-(Trifluoromethyl)-o-anisaldehyde                          | <a href="#">[3]</a> |
| Storage                        | Sealed in dry, 2-8°C  | <a href="#">[3]</a> |
| Topological Polar Surface Area | 26.3 Å <sup>2</sup>   | <a href="#">[3]</a> |

| Predicted LogP | 2.5265 |[\[3\]](#) |

## Spectroscopic Characterization (Anticipated Data)

While specific spectra for this exact compound are not publicly cataloged, its structure allows for reliable prediction of its key spectroscopic signatures based on well-established principles and data from analogous compounds.[\[4\]](#)[\[5\]](#) Verification of a synthesized or purchased batch should involve comparison with these expected values.

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique                | Expected Signals  | Assignment Rationale  |
|--------------------------|---|---|
| <sup>1</sup> H NMR       | $\delta \approx 10.4$ ppm (s, 1H)<br>$\delta \approx 7.8$ -7.4 ppm (m, 3H)<br>$\delta \approx 4.0$ ppm (s, 3H)  | <b>Aldehyde proton (-CHO),</b><br>deshielded. Aromatic<br>protons (H-4, H-5, H-<br>6). Methoxy protons (-<br>OCH <sub>3</sub> ).  |
| <sup>13</sup> C NMR      | $\delta \approx 189$ ppm<br>$\delta \approx 160$ ppm<br>$\delta \approx 135$ -120 ppm<br>$\delta \approx 124$ ppm (q, J<br>$\approx 272$ Hz)<br>$\delta \approx 56$ ppm | Carbonyl carbon<br>(C=O). Aromatic carbon<br>attached to methoxy (C-<br>2). Other aromatic carbons (C-<br>1, C-4, C-5, C-<br>6). Trifluoromethyl carbon (-<br>CF <sub>3</sub> ), quartet due to C-F<br>coupling. Methoxy carbon (-<br>OCH <sub>3</sub> ). |
| FTIR (cm <sup>-1</sup> ) | $\sim 2840$ , $\sim 2740$ - $\sim 1705$ - $\sim 1600$ ,<br>$\sim 1480$ - $\sim 1320$ , $\sim 1160$ ,<br>$\sim 1120$ - $\sim 1270$                                       | C-H stretch (aldehyde). Strong<br>C=O stretch (aromatic<br>aldehyde). C=C stretch<br>(aromatic ring). Strong C-F<br>stretches. C-O stretch (ether).   |

| Mass Spec. | m/z = 204.15 | [M]<sup>+</sup> Molecular ion peak. |

## Reactivity and Mechanistic Considerations

The synthetic utility of **2-Methoxy-3-(trifluoromethyl)benzaldehyde** is governed by the electronic effects of its substituents. The trifluoromethyl group is a potent electron-withdrawing group, primarily through its strong inductive effect (-I).<sup>[6]</sup> This effect, exerted from the meta position, significantly increases the partial positive charge ( $\delta+$ ) on the aldehyde's carbonyl carbon. Consequently, the aldehyde is "activated" and becomes highly electrophilic, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde.<sup>[2]</sup>

The ortho-methoxy group is electron-donating via resonance (+M) but can also exert a steric influence on the reaction center. This combination of electronic activation from the -CF<sub>3</sub> group

and potential steric direction from the -OCH<sub>3</sub> group provides a unique platform for controlling reactivity and selectivity in synthetic transformations.

Electronic influences on the benzaldehyde core.

## Core Synthetic Applications and Protocols

The enhanced electrophilicity of **2-Methoxy-3-(trifluoromethyl)benzaldehyde** makes it an ideal substrate for a variety of crucial bond-forming reactions.

### Application 1: Claisen-Schmidt Condensation for Chalcone Synthesis

**Causality and Rationale:** The Claisen-Schmidt condensation is a robust method for forming  $\alpha,\beta$ -unsaturated ketones, known as chalcones. These compounds are not only valuable synthetic intermediates but are also prevalent scaffolds in medicinal chemistry, with some derivatives acting as potent activators of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[7][8] The high electrophilicity of the title aldehyde ensures efficient condensation with an enolizable ketone, such as an acetophenone derivative, under basic conditions.



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Workflow for Claisen-Schmidt Condensation.

**Protocol: Synthesis of a Chalcone Derivative** This protocol is adapted from established procedures for similar substrates.[7][8]

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stir bar, dissolve **2-Methoxy-3-(trifluoromethyl)benzaldehyde** (1.0 eq.) and an appropriately substituted acetophenone (1.0 eq.) in 95% ethanol (approx. 4-5 mL per mmol of aldehyde).
- **Catalyst Addition:** While stirring the solution vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (10-20 mol%) dropwise over 5 minutes.

- Reaction: Continue stirring the mixture at room temperature. A precipitate may form as the reaction progresses. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
- Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Stir for 15 minutes.
- Isolation: Acidify the mixture to a neutral pH with dilute HCl to precipitate the product fully. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone product.

## Application 2: Enantioselective Henry (Nitroaldol) Reaction

Causality and Rationale: The Henry reaction, or nitroaldol reaction, is a powerful carbon-carbon bond-forming transformation that creates  $\beta$ -nitro alcohols. These products are exceptionally versatile intermediates, readily converted into valuable chiral amino alcohols or  $\alpha$ -hydroxy ketones.<sup>[9]</sup> Using a chiral catalyst, this reaction can be rendered enantioselective, providing access to optically pure building blocks for pharmaceutical synthesis. The aldehyde's high reactivity is well-suited for this transformation.



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Workflow for Enantioselective Henry Reaction.

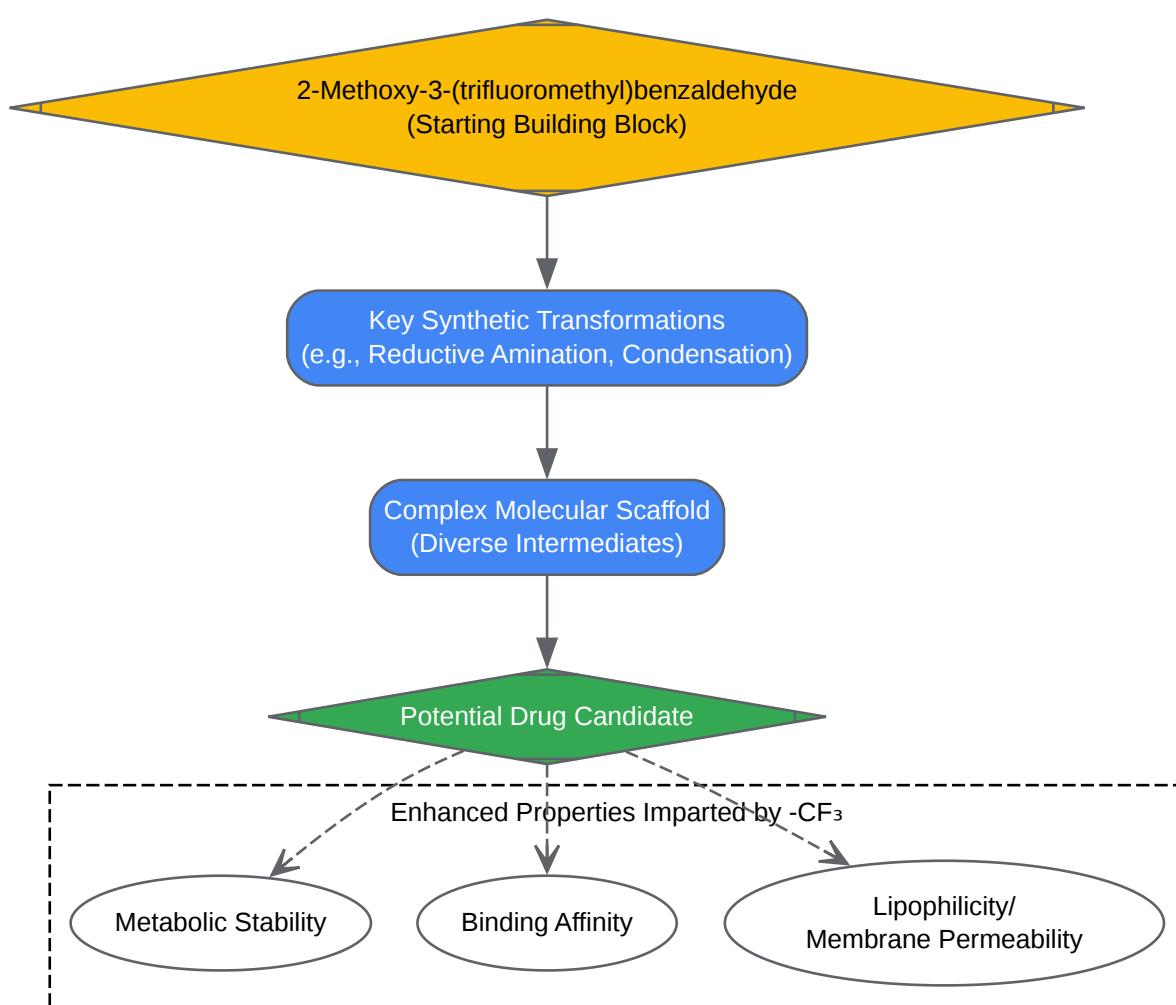
Protocol: Enantioselective Synthesis of a  $\beta$ -Nitro Alcohol This protocol is based on a procedure for a structurally analogous substrate and is expected to be highly applicable.<sup>[9]</sup>

- Catalyst Formation: In a dry vial, add a chiral bis(β-amino alcohol) ligand (e.g., L4 as described in the reference, 20 mol%) and Copper(II) acetate monohydrate ( $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$ , 20 mol%). Add anhydrous ethanol and stir the mixture at room temperature for 30 minutes to facilitate the *in situ* formation of the chiral copper catalyst.
- Aldehyde Addition: To the resulting catalyst solution, add **2-Methoxy-3-(trifluoromethyl)benzaldehyde** (1.0 eq.).
- Nucleophile Addition: Add the nitroalkane (e.g., nitromethane, 10 eq.) to the reaction mixture.
- Reaction: Stir the reaction at 25 °C for 24 hours, monitoring its progress by TLC.
- Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ . Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the chiral β-nitro alcohol. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

## Role in Drug Discovery and Medicinal Chemistry

The strategic incorporation of **2-Methoxy-3-(trifluoromethyl)benzaldehyde** into synthetic campaigns is a direct investment in the drug-like properties of the final compound. The trifluoromethyl group is a proven bioisostere for various groups and can profoundly influence a molecule's conformational preferences and electronic distribution, leading to enhanced binding at a target receptor.<sup>[1]</sup>

Its utility has been demonstrated in the synthesis of precursors for a range of biologically active agents. For instance, related trifluoromethylated aromatic compounds are key components in the synthesis of potent PI3K $\alpha$  inhibitors for cancer therapy and activators of the Nrf2 pathway for cytoprotective applications.<sup>[8][10]</sup> The presence of the aldehyde handle allows for its direct integration into diverse molecular scaffolds through reactions like reductive amination, Wittig olefination, and aldol additions, making it a cornerstone for library synthesis and lead optimization efforts.



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Progression from building block to drug candidate.

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